3-Chloro-2,6-difluorobenzotrifluoride

Description

BenchChem offers high-quality 3-Chloro-2,6-difluorobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-difluorobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

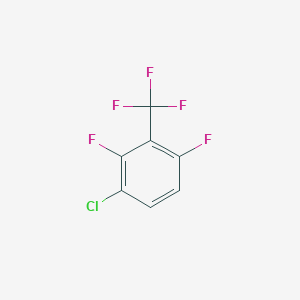

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,4-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABHDJHDUYGAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600600 | |

| Record name | 1-Chloro-2,4-difluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-36-0 | |

| Record name | 1-Chloro-2,4-difluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzotrifluoride for Advanced Research

Introduction: Unveiling a Key Building Block in Modern Chemistry

3-Chloro-2,6-difluorobenzotrifluoride, with the CAS Number 1099597-36-0, is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a trifluoromethyl group and three halogen atoms on a benzene ring—creates a molecule with distinct electronic properties that are highly valuable in the design of novel bioactive compounds. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of chlorine and fluorine atoms further modulates the molecule's reactivity and physicochemical properties, making it a versatile intermediate for complex organic synthesis.

This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and potential applications of 3-Chloro-2,6-difluorobenzotrifluoride, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The precise empirical data for 3-Chloro-2,6-difluorobenzotrifluoride is not extensively published. However, based on predictive models and data from structurally similar compounds, we can establish a reliable profile.

Core Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₂ClF₅ | [1] |

| Molecular Weight | 216.54 g/mol | [1] |

| Boiling Point | 151.6 ± 35.0 °C | [1] |

| Density | 1.510 ± 0.06 g/cm³ | [1] |

Spectroscopic Signature Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be simple, showing two distinct signals for the two aromatic protons. Due to the electron-withdrawing nature of the surrounding substituents, these protons will be deshielded and appear in the downfield region of the spectrum, likely between 7.0 and 8.0 ppm. Each signal will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms and potentially longer-range couplings.

-

¹³C NMR: The spectrum will display seven distinct signals for the seven carbon atoms. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to fluorine will show large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons will be significantly influenced by the attached halogens.[2]

-

¹⁹F NMR: This is a particularly informative technique for this molecule. Three distinct signals are expected: one for the trifluoromethyl group and one for each of the two non-equivalent fluorine atoms on the aromatic ring. The chemical shift of the CF₃ group in benzotrifluorides is typically observed around -63 ppm relative to CFCl₃. The chemical shifts of the aromatic fluorine atoms will be influenced by the other substituents on the ring.[3]

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the C-F and C-Cl bonds.

-

C-F (Trifluoromethyl): Strong, broad absorptions are expected in the 1100-1350 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the CF₃ group.

-

C-F (Aromatic): Strong absorptions in the 1100-1400 cm⁻¹ range.

-

C-Cl (Aromatic): Absorptions in the 1000-1100 cm⁻¹ region.

-

C=C (Aromatic): Characteristic stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Synthetic Pathways

The reactivity of 3-Chloro-2,6-difluorobenzotrifluoride is dominated by the electron-deficient nature of its aromatic ring.

Core Reactivity Principles

The combined electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group make the benzene ring highly susceptible to nucleophilic aromatic substitution (SₙAr) . The fluorine atoms, being good leaving groups in this context, are the most likely sites for substitution. The chlorine atom is less activated towards SₙAr compared to the fluorine atoms. This differential reactivity allows for selective functionalization of the molecule.

The trifluoromethyl group is generally stable under many reaction conditions but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions.

Caption: Reactivity pathways of 3-Chloro-2,6-difluorobenzotrifluoride.

Proposed Synthetic Workflow

A plausible synthetic route to 3-Chloro-2,6-difluorobenzotrifluoride can be envisioned starting from a readily available substituted aniline. A common strategy for introducing a trifluoromethyl group is the Sandmeyer-type trifluoromethylation of a diazonium salt.

Caption: Proposed synthesis of 3-Chloro-2,6-difluorobenzotrifluoride.

Experimental Protocol (Hypothetical):

-

Diazotization: 2,6-Difluoro-3-chloroaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Trifluoromethylation: In a separate flask, a suitable trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane or a trifluoromethyl-copper complex) and a copper catalyst are prepared in an appropriate solvent. The freshly prepared, cold diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and stirred until nitrogen evolution ceases.

-

Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure 3-Chloro-2,6-difluorobenzotrifluoride.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and chlorine atoms into drug candidates can profoundly impact their pharmacological profiles. The "Magic Chloro" effect, for instance, highlights how the simple substitution of a hydrogen atom with chlorine can lead to dramatic improvements in potency and pharmacokinetic properties.[4]

The trifluoromethyl group is particularly prized in medicinal chemistry for several reasons:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.

-

Receptor Binding: The strong dipole moment of the CF₃ group can lead to favorable interactions with biological targets.

3-Chloro-2,6-difluorobenzotrifluoride serves as a scaffold that combines these beneficial features. Its electron-deficient aromatic ring can act as a key pharmacophoric element or be further functionalized via nucleophilic aromatic substitution to build more complex molecules. The specific arrangement of the substituents allows for fine-tuning of the electronic and steric properties of the resulting compounds, enabling medicinal chemists to optimize lead compounds for improved efficacy and safety.

Safety, Handling, and Disposal

Hazard Identification:

Based on data for structurally related compounds, 3-Chloro-2,6-difluorobenzotrifluoride should be handled as a hazardous substance. Similar compounds are known to be flammable liquids and vapors, and can cause skin and eye irritation.[5] Inhalation may cause respiratory tract irritation.

GHS Hazard Statements (Inferred):

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

ChemBK. (n.d.). 3-chloro benzotrifluoride. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%. Retrieved from [Link]

- Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. Chemical Shifts in Substituted Benzotrifluorides and Benzal Fluorides. Australian Journal of Chemistry, 33(11), 2555-2559.

-

Central Glass Co., Ltd. (2017). Safety Data Sheet. Retrieved from [Link]

- Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals.

-

ChemBK. (2024). 3-Chloro-2-fluoronitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorobenzotrifluoride. Retrieved from [Link]

- Chiodi, D., & Ishihara, Y. (2022).

-

PubChem. (n.d.). 3-Chloro-2,6-difluoropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,6-difluorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]

- Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip Journals.

- MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6569.

- Google Patents. (n.d.). US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.

- Google Patents. (n.d.). EP0150587A2 - Preparation of chlorobenzotrifluoride compounds.

-

University of Regensburg. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

Sources

Chapter 1: Retrosynthetic Analysis and Strategic Planning

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,6-difluorobenzotrifluoride

This guide provides a comprehensive technical overview for the synthesis of 3-Chloro-2,6-difluorobenzotrifluoride, a key fluorinated intermediate in the development of advanced pharmaceutical and agrochemical agents. Designed for researchers and process chemists, this document elucidates the strategic considerations, mechanistic underpinnings, and practical methodologies for producing this target compound with high purity and efficiency.

The molecular architecture of 3-Chloro-2,6-difluorobenzotrifluoride presents a distinct challenge in controlling regioselectivity. The placement of three different halogen substituents alongside a strongly electron-withdrawing trifluoromethyl group necessitates a carefully planned synthetic strategy. Two primary retrosynthetic pathways emerge as the most logical approaches: a regiochemically precise Sandmeyer reaction and a more direct, but potentially less selective, electrophilic chlorination.

The Sandmeyer approach is often favored in complex substitution patterns as it leverages the conversion of a pre-installed amino group, which precisely dictates the position of the final chloro substituent. This method circumvents the challenges of mixed isomer formation that can plague electrophilic aromatic substitution on highly functionalized rings.

Caption: Retrosynthetic analysis of 3-Chloro-2,6-difluorobenzotrifluoride.

Chapter 2: Pathway I - The Regioselective Sandmeyer Approach

This pathway is the preferred method for achieving high isomeric purity. The strategy involves the synthesis of a key amine precursor, followed by its conversion to the target chloride via a classical Sandmeyer reaction.

Synthesis of Key Precursor: 3-Amino-2,6-difluorobenzotrifluoride

The synthesis of this crucial intermediate is a multi-step process beginning from a commercially available starting material, 2,6-difluorotoluene. The workflow is designed to sequentially install the required functional groups in the correct positions.

Caption: Workflow for the synthesis of the key amine precursor.

Conceptual Protocol for Precursor Synthesis:

-

Nitration: 2,6-Difluorotoluene is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to regioselectively install a nitro group at the 3-position, yielding 2,6-difluoro-3-nitrotoluene.

-

Trifluoromethylation: The methyl group of 2,6-difluoro-3-nitrotoluene is converted to a trifluoromethyl group. This is typically a two-step process:

-

Radical Chlorination: The benzylic methyl group is exhaustively chlorinated using chlorine gas under UV irradiation to form 2,6-difluoro-3-nitrobenzotrichloride.

-

Halogen Exchange (Swarts Reaction): The trichloromethyl group is then fluorinated using a source like anhydrous hydrogen fluoride (HF), often with a catalyst such as antimony pentafluoride (SbF₅), to yield 2,6-difluoro-3-nitrobenzotrifluoride.[1]

-

-

Reduction: The nitro group of 2,6-difluoro-3-nitrobenzotrifluoride is reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or using metal reductants like iron or tin in acidic media. The product is the desired 3-Amino-2,6-difluorobenzotrifluoride.

The Sandmeyer Reaction: From Amine to Chloride

The Sandmeyer reaction is a powerful transformation that converts an aromatic amine into an aryl halide via a diazonium salt intermediate.[2] The use of a copper(I) chloride catalyst is crucial for the efficient conversion of the diazonium salt to the final chlorinated product.[3][4]

Mechanism Insight: The reaction proceeds in two main stages. First, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a relatively stable arenediazonium salt. In the second stage, this diazonium salt is treated with copper(I) chloride. A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical and nitrogen gas. This aryl radical then abstracts a chlorine atom from the copper chloride complex, regenerating the copper(I) catalyst in a catalytic cycle.

Caption: Experimental workflow for the Sandmeyer reaction.

Detailed Experimental Protocol:

-

Diazotization: A flask is charged with 3-Amino-2,6-difluorobenzotrifluoride and concentrated hydrochloric acid. The mixture is cooled to 0-5°C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise, ensuring the temperature remains below 5°C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Copper(I) Chloride Preparation: In a separate reaction vessel, copper(I) chloride is dissolved in concentrated hydrochloric acid.

-

Sandmeyer Reaction: The cold diazonium salt solution is slowly added to the copper(I) chloride solution. Vigorous evolution of nitrogen gas is observed. The reaction mixture is stirred and allowed to slowly warm to room temperature, then gently heated (e.g., to 50-60°C) to ensure the reaction goes to completion.

-

Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 3-Chloro-2,6-difluorobenzotrifluoride.

| Parameter | Condition | Rationale |

| Diazotization Temp. | 0-5 °C | Arenediazonium salts are unstable and can decompose at higher temperatures. |

| Acid | Concentrated HCl | Provides the acidic medium for nitrous acid formation and acts as the chloride source. |

| Catalyst | Copper(I) Chloride (CuCl) | Facilitates the conversion of the diazonium salt to the aryl chloride.[2] |

| Typical Yield | 70-85% | The Sandmeyer reaction is generally efficient for this type of transformation. |

| Purity (Post-Purif.) | >99% | High regioselectivity leads to a purer product with minimal isomeric contamination. |

Chapter 3: Pathway II - The Direct Chlorination Approach

While seemingly more direct, this pathway presents significant challenges in controlling the position of chlorination.

Synthesis of Precursor: 2,6-Difluorobenzotrifluoride

This precursor can be synthesized from 2,6-difluorobenzoic acid. The carboxylic acid can be converted to the corresponding benzoyl chloride, which is then subjected to fluorination to yield the benzotrifluoride. Alternatively, routes from 2,6-difluorobenzonitrile are also viable.[5][6][7]

Regioselectivity in Electrophilic Chlorination

The chlorination of 2,6-difluorobenzotrifluoride is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the combined directing effects of the substituents on the ring.

-

-CF₃ group (at C1): Strongly electron-withdrawing and deactivating; a meta-director.

-

-F groups (at C2, C6): Moderately electron-withdrawing and deactivating; ortho, para-directors.

The positions meta to the -CF₃ group are C3 and C5. The positions ortho and para to the fluorine atoms are C3, C5, and C4. The directing vectors from all substituents converge on positions C3 and C5, making them the most electronically favorable sites for electrophilic attack. Position C4 is disfavored. Due to the symmetry of the molecule, positions C3 and C5 are electronically equivalent. Therefore, direct chlorination is expected to produce the desired 3-chloro product, but is also highly likely to produce the 3,5-dichloro byproduct through a second chlorination event.

Caption: Expected outcomes of direct chlorination.

Conceptual Protocol:

2,6-Difluorobenzotrifluoride would be treated with a chlorinating agent, such as chlorine gas, in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[8] The reaction would likely be performed in a suitable solvent or neat at elevated temperatures.[1] Controlling the stoichiometry of the chlorinating agent would be critical to maximize the yield of the mono-chlorinated product and minimize the formation of the di-chlorinated byproduct. The resulting product mixture would necessitate a challenging purification process, likely involving fractional distillation or preparative chromatography.

| Product | Expected Outcome | Rationale |

| 3-Chloro-2,6-difluorobenzotrifluoride | Major Product (with optimization) | Positions 3 and 5 are activated by all substituents. |

| 3,5-Dichloro-2,6-difluorobenzotrifluoride | Significant Byproduct | The mono-chlorinated product is still activated towards a second chlorination. |

| Other Isomers | Negligible | Positions 4 is electronically disfavored. |

Chapter 4: Comparative Analysis and Conclusion

| Feature | Pathway I: Sandmeyer Reaction | Pathway II: Direct Chlorination |

| Regioselectivity | Excellent | Poor to Moderate |

| Number of Steps | More (includes precursor synthesis) | Fewer |

| Purity of Crude Product | High | Low (mixture of isomers) |

| Purification | Relatively straightforward | Difficult |

| Scalability | Well-established and scalable | Challenging due to selectivity issues |

| Overall Recommendation | Highly Recommended | Not recommended for high-purity synthesis |

References

-

Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). A Sandmeyer-Type Trifluoromethylation of (Hetero)aromatic Amines in a One-Pot Procedure. Synthesis, 46(17), 2283-2286. Available at: [Link]

- European Patent Office. (1985). Preparation of chlorobenzotrifluoride compounds (EP 0150587 B1).

- Gallagher, J. A. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene (EP 0506199 B1). European Patent Office.

- Ishikawajima-Harima Heavy Industries Co., Ltd. (1983). Process for producing 2,6-difluorobenzonitrile (EP 0073372 A1). European Patent Office.

- Ishikawajima-Harima Heavy Industries Co., Ltd. (1983). Process for producing 2,6-difluorobenzonitrile (US 4406841 A). United States Patent and Trademark Office.

-

Masterson, D. S. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

Shaikh, A. A., Gomas, S. S., & Chaturbhuj, G. U. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(9), 3737-3765. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine. Available at: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 7. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-difluorobenzotrifluoride is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group and three halogen atoms on the benzene ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of complex molecules. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence and positioning of the chlorine and fluorine atoms provide handles for further chemical modification and can influence the molecule's overall electronic and steric profile. This guide provides a comprehensive overview of 3-Chloro-2,6-difluorobenzotrifluoride, including its properties, synthesis, reactivity, and applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The properties of 3-Chloro-2,6-difluorobenzotrifluoride are dictated by the interplay of its constituent functional groups. The trifluoromethyl group is strongly electron-withdrawing, while the halogen atoms also contribute to the electronic nature of the aromatic ring.

| Property | Value | Source |

| CAS Number | 1099597-36-0 | ChemicalBook[1] |

| Molecular Formula | C₇H₂ClF₅ | Hunan Huateng Pharmaceutical Co., Ltd.[2] |

| Molecular Weight | 216.54 g/mol | Hunan Huateng Pharmaceutical Co., Ltd.[2] |

| Purity | 95% | Hunan Huateng Pharmaceutical Co., Ltd.[2] |

| MDL Number | MFCD11226546 | Hunan Huateng Pharmaceutical Co., Ltd.[2] |

Synthesis and Reactivity

The synthesis of substituted benzotrifluorides often involves multi-step processes. While specific high-yield laboratory and industrial syntheses for 3-Chloro-2,6-difluorobenzotrifluoride are proprietary, general methodologies for the preparation of related compounds can provide insight into potential synthetic routes. One common approach involves the halogen exchange (Halex) reaction on a chlorinated precursor. For instance, the preparation of 3,4-difluorobenzotrifluoride can be achieved through a KF exchange reaction on 3,4-dichlorobenzotrifluoride[3].

The reactivity of 3-Chloro-2,6-difluorobenzotrifluoride is characterized by the chemistry of its trifluoromethyl group and the halogenated aromatic ring. The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the trifluoromethyl group. The chlorine and fluorine atoms can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Conceptual Synthetic Pathway

Sources

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2,6-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-Chloro-2,6-difluorobenzotrifluoride, a halogenated aromatic compound of increasing interest in medicinal chemistry and materials science. Despite the scarcity of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and employs computational chemistry principles to elucidate its structural and electronic characteristics. Key sections of this guide delve into the predicted molecular geometry, a thorough spectroscopic analysis based on inferred data, a plausible synthetic pathway, and an exploration of its potential reactivity and applications in drug discovery. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this and similar polyhalogenated benzotrifluorides.

Introduction: The Significance of Polyhalogenated Benzotrifluorides

The benzotrifluoride moiety is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, improve lipophilicity, and modulate the pKa of neighboring functional groups.[1] The strategic placement of additional halogen atoms, such as chlorine and fluorine, on the benzene ring can further refine the physicochemical properties of the molecule, offering a powerful tool for lead optimization in drug discovery.[2] 3-Chloro-2,6-difluorobenzotrifluoride (CAS No. 1099597-36-0) emerges as a compound of interest within this class, combining the electronic effects of a trifluoromethyl group with the steric and electronic influence of ortho- and meta-halogen substituents. Understanding the precise molecular architecture of this compound is paramount to predicting its interactions with biological targets and its overall suitability as a scaffold or intermediate.

Molecular Structure and Geometry

Direct experimental determination of the crystal structure of 3-Chloro-2,6-difluorobenzotrifluoride has not been reported in the peer-reviewed literature. However, a robust understanding of its three-dimensional arrangement can be derived from computational modeling and analysis of related structures.

Predicted Molecular Geometry

Computational chemistry, particularly density functional theory (DFT), offers a powerful means to predict molecular geometries with a high degree of accuracy.[1][3] Based on calculations for analogous halogenated benzene derivatives, the following structural parameters for 3-Chloro-2,6-difluorobenzotrifluoride can be anticipated:

-

Aromatic Core: The central benzene ring is expected to be largely planar, with minor deviations from ideal sp² hybridization due to the steric and electronic influence of the substituents.

-

Trifluoromethyl Group: The C-CF₃ bond will exhibit free rotation, although certain conformations may be energetically favored due to dipole-dipole interactions with the adjacent fluorine atom. The C-F bonds within the trifluoromethyl group will have bond lengths in the typical range for such moieties.

-

Halogen Substituents: The C-Cl and C-F bond lengths on the aromatic ring will be consistent with those observed in other chlorinated and fluorinated benzene derivatives. The presence of the ortho-fluorine atoms will likely induce some degree of steric strain, potentially leading to slight out-of-plane bending of the substituents.

The following diagram illustrates the predicted molecular structure and numbering convention for 3-Chloro-2,6-difluorobenzotrifluoride.

Caption: Predicted Molecular Structure of 3-Chloro-2,6-difluorobenzotrifluoride.

A summary of anticipated bond lengths and angles, based on computational models of similar molecules, is presented in Table 1.

Table 1: Predicted Molecular Geometry Parameters

| Parameter | Predicted Value |

| C-C (aromatic) | ~1.39 Å |

| C-Cl | ~1.74 Å |

| C-F (aromatic) | ~1.35 Å |

| C-CF₃ | ~1.50 Å |

| C-F (in CF₃) | ~1.34 Å |

| ∠ C-C-C | ~120° |

| ∠ C-C-Cl | ~120° |

| ∠ C-C-F | ~120° |

Spectroscopic Characterization (Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be the most informative. Three distinct fluorine resonances are predicted: one for the trifluoromethyl group and two for the aromatic fluorine atoms at the C2 and C6 positions. The trifluoromethyl group will appear as a singlet, while the aromatic fluorines will likely exhibit complex splitting patterns due to coupling with each other and with the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the chlorine atom.

-

¹³C NMR: The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the attached halogen atoms.

-

¹H NMR: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C4 and C5 positions. These signals will likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Chloro-2,6-difluorobenzotrifluoride is predicted to show characteristic absorption bands for:

-

C-F stretching vibrations: Strong absorptions in the region of 1100-1400 cm⁻¹ are expected for the C-F bonds of the trifluoromethyl group and the aromatic C-F bonds.

-

C-Cl stretching vibrations: A medium to strong absorption band in the 600-800 cm⁻¹ region is anticipated for the C-Cl bond.

-

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Several bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns will likely involve the loss of fluorine, chlorine, and the trifluoromethyl group.

Proposed Synthesis

A plausible synthetic route to 3-Chloro-2,6-difluorobenzotrifluoride can be envisioned starting from commercially available precursors, such as 2,6-difluoro-3-chlorobenzaldehyde. The conversion of a benzaldehyde to a benzotrifluoride is a well-established transformation in organic synthesis.

Synthetic Workflow

Caption: Proposed synthetic route to 3-Chloro-2,6-difluorobenzotrifluoride.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2,6-difluoro-3-chlorobenzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane) in a pressure-resistant vessel, a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) is added cautiously at low temperature.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography or gas chromatography.

-

Workup and Purification: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford 3-Chloro-2,6-difluorobenzotrifluoride.

Note: This is a generalized protocol. The specific reaction conditions, including the choice of fluorinating agent, solvent, temperature, and reaction time, would need to be optimized for this particular substrate.

Reactivity and Potential Applications

The reactivity of 3-Chloro-2,6-difluorobenzotrifluoride is dictated by the interplay of its functional groups. The electron-withdrawing trifluoromethyl and fluorine groups deactivate the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the C4 and C5 positions. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the trifluoromethyl group. The chlorine atom can also participate in various cross-coupling reactions.

The unique combination of steric and electronic properties makes 3-Chloro-2,6-difluorobenzotrifluoride a promising building block in drug discovery. Its incorporation into a drug candidate could:

-

Enhance Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation at its point of attachment.

-

Modulate Lipophilicity: The presence of multiple halogen atoms will significantly increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Fine-tune Binding Affinity: The chlorine and fluorine atoms can engage in halogen bonding and other non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity.

Conclusion

While direct experimental data for 3-Chloro-2,6-difluorobenzotrifluoride remains to be published, this technical guide provides a robust, inferred, and computationally supported overview of its molecular structure and properties. The predicted geometry, spectroscopic characteristics, a plausible synthetic route, and potential applications in medicinal chemistry are presented to aid researchers in their exploration of this and related polyhalogenated benzotrifluorides. Further experimental validation of the predicted data is encouraged to fully unlock the potential of this intriguing molecule.

References

-

PubChem. 3-Chloro-2,6-difluorobenzonitrile. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation method of 2,6-dichloro-3-fluorobenzonitrile. CN102531961B.

- Google Patents. Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides. US4962246A.

-

PubChem. 1-Chloro-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 3,4-Dichlorobenzotrifluoride. National Center for Biotechnology Information. [Link]

-

Prensip Journals. Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. [Link]

-

ACS Publications. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. [Link]

-

ResearchGate. (PDF) Synthesis, Crystal Structure, DFT Calculations and Hirshfeld Surface Analysis of 3-Chloro-2,6-Bis(4-Chlorophenyl)-3-Methylpiperidin-4-One. [Link]

-

Dalton Transactions. Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities. [Link]

-

ResearchGate. (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]

-

ResearchGate. 1D 19 F-NMR spectrum of 300 mM... | Download Scientific Diagram. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. [Link]

- Google Patents. Method for producing 3-chloro-4-fluorobenzotrifluoride. JP2010013388A.

- Google Patents.

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

Sources

A Comprehensive Technical Guide to the NMR Analysis of 3-Chloro-2,6-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Chloro-2,6-difluorobenzotrifluoride is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group and three distinct halogen atoms, necessitates a robust analytical framework for unambiguous structural elucidation and purity assessment. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-chloro-2,6-difluorobenzotrifluoride. We will delve into the theoretical underpinnings of ¹H, ¹³C, and ¹⁹F NMR as they apply to this specific molecule, predict the key spectral features, and present a detailed, field-proven protocol for acquiring and interpreting high-quality NMR data. This guide is designed to equip researchers with the expertise to confidently characterize this and structurally related fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Aromatics and the Need for Precise Characterization

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Consequently, fluorinated aromatic compounds like 3-chloro-2,6-difluorobenzotrifluoride are of high interest as versatile intermediates.

The structural complexity of polysubstituted and polyfluorinated aromatics presents a significant analytical challenge. NMR spectroscopy is the most powerful tool for the unambiguous determination of their structure and the identification of potential impurities.[1] In particular, ¹⁹F NMR offers exceptional advantages due to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and a large chemical shift dispersion, which often leads to highly resolved and informative spectra.[2][3]

This guide will provide a detailed roadmap for the complete NMR analysis of 3-chloro-2,6-difluorobenzotrifluoride, enabling researchers to ensure the integrity of their synthetic intermediates and final compounds.

Predicted NMR Spectral Analysis of 3-Chloro-2,6-difluorobenzotrifluoride

A thorough understanding of the expected NMR spectra is crucial for efficient data acquisition and accurate interpretation. The following sections provide a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra of 3-chloro-2,6-difluorobenzotrifluoride, based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Molecular Structure and Symmetry Considerations

Caption: Molecular structure of 3-chloro-2,6-difluorobenzotrifluoride.

The molecule possesses a low degree of symmetry. As a result, all seven carbon atoms, two hydrogen atoms, and five fluorine atoms (two aromatic and three in the trifluoromethyl group) are chemically non-equivalent and should give rise to distinct signals in their respective NMR spectra.

¹H NMR Spectrum Prediction

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons.

-

H-4: This proton is expected to appear as a doublet of doublets of doublets (ddd) due to coupling with H-5 (³JHH), the ortho F-2 (³JHF), and the meta F-6 (⁴JHF).

-

H-5: This proton is also expected to appear as a doublet of doublets of doublets (ddd) due to coupling with H-4 (³JHH), the ortho F-6 (³JHF), and the meta F-2 (⁴JHF).

The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the halogens and the trifluoromethyl group. They are expected to resonate in the downfield region of the aromatic spectrum, likely between 7.0 and 8.0 ppm.

¹⁹F NMR Spectrum Prediction

The ¹⁹F NMR spectrum will be the most informative for this molecule, with distinct signals for the two aromatic fluorine atoms and the trifluoromethyl group.

-

-CF₃: The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a single signal, likely a triplet due to coupling with the two ortho aromatic fluorine atoms (⁴JFF). The chemical shift is expected in the range of -50 to -70 ppm, which is typical for trifluoromethyl groups on an aromatic ring.

-

F-2: This fluorine atom will likely appear as a complex multiplet due to coupling to H-4 (³JHF), H-5 (⁴JHF), F-6 (³JFF), and the CF₃ group (⁴JFF).

-

F-6: Similar to F-2, this fluorine will also be a complex multiplet due to coupling with H-4 (⁴JHF), H-5 (³JHF), F-2 (³JFF), and the CF₃ group (⁴JFF).

The chemical shifts for the aromatic fluorines are anticipated to be in the range of -120 to -150 ppm.

¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms of the benzene ring and the trifluoromethyl group.

-

Aromatic Carbons (C1-C6): All six aromatic carbons are chemically non-equivalent and will appear as separate signals. The signals will exhibit splitting due to one-bond (¹JCF) and multi-bond (ⁿJCF) couplings to the fluorine atoms. The carbons directly bonded to fluorine (C-2 and C-6) will show large one-bond C-F coupling constants. The other carbons will exhibit smaller, long-range couplings.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the one-bond coupling to the three fluorine atoms (¹JCF).

Predicted Spin-Spin Coupling Network

The complex interplay of through-bond couplings is key to the complete structural assignment.

Caption: Predicted ¹H and ¹⁹F spin-spin coupling network.

Experimental Protocol for NMR Analysis

The following protocol outlines the best practices for acquiring high-quality NMR data for 3-chloro-2,6-difluorobenzotrifluoride.

Sample Preparation

The quality of the NMR data is directly dependent on proper sample preparation.

Step-by-Step Protocol:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-chloro-2,6-difluorobenzotrifluoride.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[4] For more polar analogs, deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be used.[4][5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): For quantitative NMR (qNMR) or precise chemical shift referencing, a known amount of an internal standard can be added. For ¹⁹F NMR, a common reference is trifluorotoluene (TFT).

NMR Instrument Setup and Data Acquisition

Modern NMR spectrometers offer a wide range of experiments for detailed structural analysis.

Recommended Experiments and Parameters:

| Experiment | Nucleus | Key Parameters | Purpose |

| 1D Proton | ¹H | - Spectral Width: ~16 ppm- Number of Scans: 8-16- Relaxation Delay (d1): 1-5 s | To observe the number, chemical shift, and multiplicity of proton signals. |

| 1D Fluorine | ¹⁹F | - Spectral Width: ~250 ppm- ¹H Decoupling: On- Number of Scans: 16-64- Relaxation Delay (d1): 1-5 s | To observe the number, chemical shift, and multiplicity of fluorine signals. High sensitivity often requires fewer scans.[3] |

| 1D Carbon | ¹³C | - Spectral Width: ~250 ppm- ¹H Decoupling: On- Number of Scans: 1024 or more- Relaxation Delay (d1): 2 s | To observe the number of unique carbon signals. Due to the low natural abundance of ¹³C, more scans are required. |

| 2D COSY | ¹H-¹H | - | To identify proton-proton spin-spin couplings. |

| 2D HSQC | ¹H-¹³C | - | To correlate protons with their directly attached carbons. |

| 2D HMBC | ¹H-¹³C | - | To identify long-range (2-3 bond) correlations between protons and carbons. |

| 2D HOESY | ¹H-¹⁹F | - | To identify through-space correlations between protons and fluorine atoms, which can be useful for confirming spatial proximity. |

Data Processing and Interpretation Workflow

Caption: NMR data processing and interpretation workflow.

Data Summary and Interpretation

The following table summarizes the predicted NMR data for 3-chloro-2,6-difluorobenzotrifluoride.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | H-4 | 7.2 - 7.6 | ddd | ³JHH, ³JHF, ⁴JHF |

| ¹H | H-5 | 7.0 - 7.4 | ddd | ³JHH, ³JHF, ⁴JHF |

| ¹⁹F | -CF₃ | -60 to -65 | t | ⁴JFF |

| ¹⁹F | F-2 | -120 to -130 | m | ³JHF, ⁴JHF, ³JFF, ⁴JFF |

| ¹⁹F | F-6 | -135 to -145 | m | ⁴JHF, ³JHF, ³JFF, ⁴JFF |

| ¹³C | -CF₃ | 120 - 125 | q | ¹JCF |

| ¹³C | C-1 | 125 - 135 | m | |

| ¹³C | C-2 | 155 - 165 | dm | ¹JCF |

| ¹³C | C-3 | 120 - 130 | m | |

| ¹³C | C-4 | 128 - 135 | m | |

| ¹³C | C-5 | 125 - 132 | m | |

| ¹³C | C-6 | 155 - 165 | dm | ¹JCF |

Note: Chemical shift and coupling constant predictions are estimates and may vary based on solvent and experimental conditions.

Conclusion: A Framework for Confident Analysis

This technical guide provides a comprehensive framework for the NMR analysis of 3-chloro-2,6-difluorobenzotrifluoride. By combining theoretical predictions with a robust experimental protocol, researchers can confidently elucidate the structure of this and other complex fluorinated aromatic compounds. The principles outlined herein are fundamental to ensuring the quality and integrity of chemical entities in research and development, particularly in the fields of medicinal chemistry and materials science where structural precision is paramount.

References

-

PubChem. 3-Chloro-2,6-difluoropyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Chlorobenzotrifluoride. National Center for Biotechnology Information. [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

-

PubChem. 1-Chloro-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

- Google Patents. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

-

Goldman, J. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

Mesbah Energy. Basics of NMR Sample preparation and analysis of NMR analysis data. [Link]

-

PubChem. 3-Chloro-2,6-difluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Oxford Instruments. NMR | Speeding Fluorine Analysis. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

-

National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

WIPO Patentscope. CN111848332 - New synthesis process of m-chlorobenzotrifluoride. [Link]

-

European Patent Office. EP 0150587 B1 - Preparation of chlorobenzotrifluoride compounds. [Link]

-

ChemBK. 3-Chloro-2-fluoronitrobenzene. [Link]

-

ResearchGate. The preparation of 3:4-dichloro-fluorobenzene. [Link]

-

ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

-

PubMed. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. [Link]

Sources

- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Profile: 3-Chloro-2,6-difluorobenzotrifluoride

[1][2][3][4][5][6]

Core Identity & Significance

3-Chloro-2,6-difluorobenzotrifluoride (CAS: 1099597-36-0) is a poly-halogenated aromatic building block.[1][2][3] Its structure features a trifluoromethyl (

Chemical Identifiers

| Identifier Type | Value |

| Chemical Name | 3-Chloro-2,6-difluorobenzotrifluoride |

| Systematic Name | 1-Chloro-3-(trifluoromethyl)-2,4-difluorobenzene |

| CAS Number | 1099597-36-0 |

| Molecular Formula | |

| SMILES | FC(F)(F)C1=C(F)C(Cl)=CC(F)=C1 |

| Molecular Weight | 216.54 g/mol |

Physicochemical Constants

The following data aggregates predicted and available experimental values. Due to the specialized nature of this intermediate, researchers should treat predicted values as baselines for process optimization.

Physical Properties Table

| Property | Value | Note/Condition |

| Appearance | Colorless to pale yellow liquid | Standard state |

| Boiling Point | ~151.6°C ± 35.0°C | Predicted (760 mmHg) |

| Density | ~1.510 ± 0.06 g/cm³ | Predicted (20°C) |

| Refractive Index | ~1.44 (Estimated) | Based on fluoro-analogs |

| Flash Point | >60°C (Estimated) | Handle as Flammable Liquid |

| LogP | ~3.64 | High Lipophilicity |

| Solubility | Insoluble in water; Soluble in DCM, THF, EtOAc | Hydrophobic nature |

Structural & Electronic Analysis

-

Electronic Character: The

group and two Fluorine atoms exert a strong electron-withdrawing effect ( -

Hammett Parameters: The cumulative electron-withdrawing nature implies that the Chlorine atom at position 3 is relatively labile in oxidative addition steps compared to non-fluorinated analogs.

Synthesis & Manufacturing Logic

The synthesis of 3-Chloro-2,6-difluorobenzotrifluoride generally proceeds via electrophilic halogenation of a less substituted precursor. The regioselectivity is driven by the directing effects of the existing substituents.

Mechanistic Pathway[11]

-

Precursor: 2,6-Difluorobenzotrifluoride .

-

Reagent: Chlorine gas (

) or N-Chlorosuccinimide (NCS). -

Catalyst: Lewis Acid (

or -

Regiochemistry: The

group is meta-directing. The Fluorines at 2 and 6 are ortho/para-directing.-

Position 3 is ortho to F(2) and meta to

. -

Position 4 is para to

and meta to both Fs (sterically accessible but electronically less favored than 3). -

Experimental optimization favors the 3-position under controlled Lewis Acid catalysis.

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via electrophilic aromatic substitution.[4] The 3-position is targeted due to the ortho-directing effect of the C2-Fluorine.

Handling, Safety, & Storage Protocol

As a halogenated aromatic, this compound presents specific hazards including skin irritation and potential respiratory toxicity.[5]

Safety Data (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Use in a fume hood. Wear nitrile gloves and chemical safety goggles.

Storage & Stability[9][12][13]

-

Condition: Store under inert atmosphere (Argon/Nitrogen).

-

Temperature: 2-8°C (Refrigerated) recommended to prevent slow hydrolysis or degradation over long periods.

-

Incompatibility: Strong oxidizing agents and strong bases (potential for benzyne formation or hydrolysis of

group under extreme basic conditions).

Applications in Drug Development

This molecule is a "privileged scaffold" modifier. The

Functionalization Workflow

-

Suzuki Coupling: The C-Cl bond reacts with aryl boronic acids to form biaryl cores.

-

Buchwald-Hartwig: Amination at the C-Cl position to introduce nitrogen heterocycles.

-

Nucleophilic Substitution: Displacement of F atoms (specifically at C2 or C6) by amines/thiols if activation is sufficient.

Decision Tree: Experimental Usage

Figure 2: Quality control and decision logic for utilizing the intermediate in synthesis.

References

-

ChemicalBook. 3-Chloro-2,6-difluorobenzotrifluoride Product Properties. Retrieved from .

-

BLD Pharm. Product Datasheet: 3-Chloro-2,6-difluorobenzotrifluoride (BD194706). Retrieved from .

-

Oakwood Chemical. Product Catalog: 3-Chloro-2,6-difluorobenzotrifluoride.[1][2][6][7] Retrieved from .

-

PubChem. Compound Summary for Fluorinated Benzene Derivatives (Analog Inference)..

Sources

- 1. 1099597-36-0 | 3-Chloro-2,6-difluorobenzotrifluoride | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 2. 有机砌块 [huatengsci.com]

- 3. 3-Chloro-2,6-difluorobenzotrifluoride CAS#: 1099597-36-0 [m.chemicalbook.com]

- 4. 1,3-Dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. CAS:928783-87-3, 1-氯-2-氟-5-碘-3-(三氟甲基)苯-毕得医药 [bidepharm.com]

- 7. 6,7-Dimethoxy-4-(p-tolyl)-2-naphthoic acid | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

The Synthetic Chemist's Compass: A Technical Guide to the Reactivity Profile of 3-Chloro-2,6-difluorobenzotrifluoride

Abstract

3-Chloro-2,6-difluorobenzotrifluoride is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. The strategic placement of its electron-withdrawing groups—a trifluoromethyl moiety and two fluorine atoms—along with a synthetically versatile chlorine atom, imparts a unique and predictable reactivity profile. This guide provides an in-depth exploration of the core reactivity of 3-chloro-2,6-difluorobenzotrifluoride, offering field-proven insights and detailed protocols for its application in key synthetic transformations. We will delve into the electronic landscape of the molecule and how it governs the outcomes of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Structural and Electronic Profile: The Foundation of Reactivity

The reactivity of 3-chloro-2,6-difluorobenzotrifluoride is fundamentally dictated by the interplay of the electronic and steric effects of its substituents. The trifluoromethyl (-CF₃) group at C1 is a powerful electron-withdrawing group, primarily through the inductive effect. The fluorine atoms at C2 and C6 also exert a strong inductive electron-withdrawing effect. This cumulative electron withdrawal significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack.

The chlorine atom at C3 presents a versatile handle for a variety of transformations. While less electronegative than fluorine, its larger size and weaker C-Cl bond (compared to C-F) make it a favorable leaving group in certain reactions and an active site for oxidative addition in palladium-catalyzed processes.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The electron-deficient nature of the aromatic ring in 3-chloro-2,6-difluorobenzotrifluoride makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The general mechanism proceeds through a two-step addition-elimination sequence involving a resonance-stabilized Meisenheimer complex.[1][2]

Regioselectivity: The Dance of Activation

The primary determinant of regioselectivity in SNAr reactions on this substrate is the stabilization of the intermediate Meisenheimer complex. The negative charge of this intermediate is most effectively stabilized by electron-withdrawing groups at the ortho and para positions relative to the point of nucleophilic attack.

-

Attack at C4: Nucleophilic attack at the C4 position, leading to the displacement of the chlorine at C3, is generally not favored due to the lack of strong resonance stabilization from the -CF₃ group.

-

Attack at C2/C6: Displacement of a fluorine atom at the C2 or C6 position is more likely due to the strong activation provided by the adjacent -CF₃ group and the other fluorine atom.

However, the relative lability of the C-Cl bond versus the C-F bond can also influence the reaction outcome. In many instances, the chloride is a better leaving group than fluoride in SNAr reactions on perfluoroarenes.[3] Therefore, the reaction conditions, particularly the nature of the nucleophile and the solvent, will play a crucial role in determining the final product.

Experimental Protocol: General Procedure for SNAr with Amines

This protocol provides a general framework for the reaction of 3-chloro-2,6-difluorobenzotrifluoride with a primary or secondary amine.

dot

Caption: General workflow for the SNAr reaction of 3-chloro-2,6-difluorobenzotrifluoride with amines.

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2,6-difluorobenzotrifluoride (1.0 eq), the desired amine (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Place the reaction mixture under an inert atmosphere (nitrogen or argon).

-

Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Nucleophile | Typical Conditions | Expected Major Product | Reference Analogy |

| Primary/Secondary Amine | K₂CO₃, DMF, 100 °C | Displacement of an ortho-Fluorine | [4] |

| Alkoxide (e.g., NaOMe) | Corresponding Alcohol, Reflux | Displacement of an ortho-Fluorine | [2] |

| Thiolate (e.g., NaSPh) | DMF, 80 °C | Displacement of an ortho-Fluorine | [5] |

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

The presence of the chlorine atom at the C3 position provides a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[6]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7] For 3-chloro-2,6-difluorobenzotrifluoride, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C3 position.

dot

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 3-chloro-2,6-difluorobenzotrifluoride (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction to 80-100 °C and monitor its progress.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product via column chromatography.

| Parameter | Recommendation | Rationale | Reference Analogy |

| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf) | Effective for aryl chlorides. | [8][9] |

| Ligand | SPhos, XPhos | Bulky, electron-rich phosphines promote oxidative addition. | |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. | [10] |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system facilitates the reaction. | [11] |

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[12] This reaction is particularly valuable for creating aniline derivatives from 3-chloro-2,6-difluorobenzotrifluoride.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 eq).

-

Add a dry, aprotic solvent such as toluene or dioxane.

-

Add 3-chloro-2,6-difluorobenzotrifluoride (1.0 eq) and the amine (1.2 eq).

-

Heat the mixture, typically between 80-110 °C, until the starting material is consumed.

-

Cool the reaction, quench with water, and extract the product.

-

Purify the desired aryl amine by column chromatography.

| Parameter | Recommendation | Rationale | Reference Analogy |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. | |

| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands facilitate reductive elimination. | [13][14] |

| Base | NaOtBu, K₃PO₄ | Strong base is required to deprotonate the amine. | [15] |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary. |

Conclusion: A Versatile Tool for Modern Synthesis

3-Chloro-2,6-difluorobenzotrifluoride presents a predictable and versatile reactivity profile, making it a valuable building block for researchers in drug discovery and materials science. Its electron-deficient aromatic core is primed for nucleophilic aromatic substitution, while the strategically positioned chlorine atom serves as a reliable handle for a suite of palladium-catalyzed cross-coupling reactions. By understanding the underlying electronic and steric influences, chemists can harness the full synthetic potential of this powerful reagent to construct complex molecular architectures with precision and efficiency.

References

- European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1. Google Patents.

- Le, C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.

- Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

- Reddy, R., et al. (2023).

- Al-awadi, N. A., et al. (2018).

- Li, Z., et al. (2014). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters.

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - CN104945119A.

- O'Connor, J. M., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.

-

PubChem. (n.d.). 3-Chlorobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]

- Al-Howsaway, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.

-

ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,6-difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,6-difluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]

-

National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Retrieved from [Link]

Sources

- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 3-Chloro-2,6-difluorobenzotrifluoride

Senior Application Scientist's Note: This document provides an in-depth technical guide on the safe handling and use of 3-Chloro-2,6-difluorobenzotrifluoride. It is imperative to note that a specific Safety Data Sheet (SDS) for this compound could not be located during the extensive literature search. Therefore, the following guidance is synthesized from data on structurally analogous compounds, including other chlorinated and fluorinated benzotrifluorides. This guide should be considered a set of precautionary best practices. All laboratory personnel must exercise extreme caution and conduct a thorough risk assessment before handling this chemical.

Section 1: Understanding the Compound - A Profile of 3-Chloro-2,6-difluorobenzotrifluoride

3-Chloro-2,6-difluorobenzotrifluoride is a halogenated aromatic compound. Its structure, featuring a trifluoromethyl group and multiple halogen substituents on a benzene ring, suggests its potential utility as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The combination of chlorine and fluorine atoms can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, making it an attractive intermediate for drug discovery and development professionals.

However, the same structural features that impart desirable chemical properties also necessitate a rigorous approach to safety and handling. Halogenated organic compounds can exhibit a range of toxicological effects, and the trifluoromethyl group can contribute to the compound's persistence in the environment.

Section 2: Hazard Identification and Risk Assessment - A Precautionary Approach

Based on the analysis of structurally similar compounds, 3-Chloro-2,6-difluorobenzotrifluoride is anticipated to be a hazardous substance. The primary hazards are likely to include:

-

Flammability: Many benzotrifluoride derivatives are flammable liquids.[1]

-

Skin and Eye Irritation: Direct contact is likely to cause irritation to the skin and serious eye irritation.

-

Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.

-

Toxicity: While specific data is unavailable, related compounds are harmful if swallowed or inhaled, and some show toxicity in contact with skin.[2]

GHS Hazard Pictograms (Anticipated):

The following Globally Harmonized System (GHS) pictograms are likely to be applicable to 3-Chloro-2,6-difluorobenzotrifluoride based on the hazard profile of analogous compounds.[1][3]

Anticipated GHS Pictograms

Quantitative Data Summary (Based on Analogous Compounds):

| Property | Anticipated Value/Classification | Source(s) (Analogous Compounds) |

| Physical State | Colorless to yellow liquid | |

| GHS Classification | Flammable Liquid, Skin Irritant, Eye Irritant, Respiratory Irritant | [2] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (nitrile), lab coat, closed-toe shoes. Use in a fume hood. | [4][5][6] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

Given the anticipated hazards, a stringent combination of engineering controls and personal protective equipment is mandatory.[4][6]

Engineering Controls:

-

Fume Hood: All handling of 3-Chloro-2,6-difluorobenzotrifluoride must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[5]

-

Eyewash Station and Safety Shower: An easily accessible and regularly tested eyewash station and safety shower are essential in case of accidental contact.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for user safety.[6][7][8]

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn.[4] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling.

-

Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and in case of a small fire.

-

-

Footwear: Closed-toe shoes are mandatory in the laboratory.[5]

Chemical Spill Response Decision Flowchart

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 6: Waste Disposal - Environmental Responsibility

All waste containing 3-Chloro-2,6-difluorobenzotrifluoride must be treated as hazardous waste.

-

Collection: Collect waste in a properly labeled, sealed, and compatible container.

-

Segregation: Halogenated organic waste should be segregated from non-halogenated waste. [5]* Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain. [5]

References

-

3-chloro benzotrifluoride - Physico-chemical Properties. ChemBK. [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

-

Emergency response / spill control. HSE. [Link]

-

Personal Protective Equipment (PPE) For Flammable Liquids. Storemasta Blog. [Link]

-

GHS hazard pictograms. Wikipedia. [Link]

-